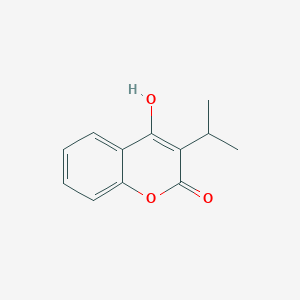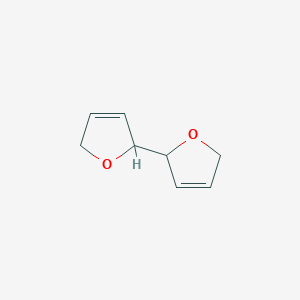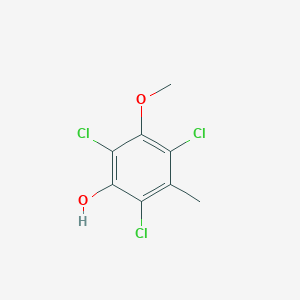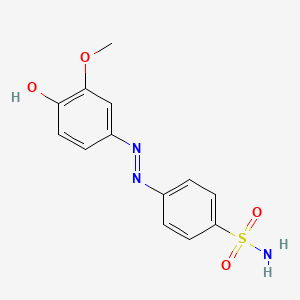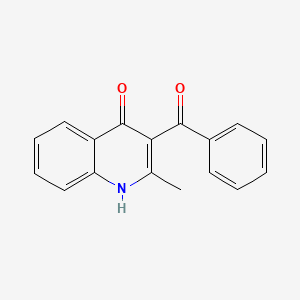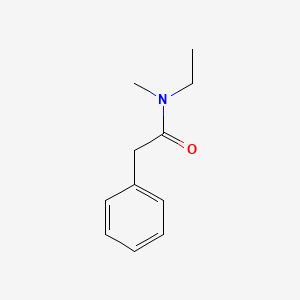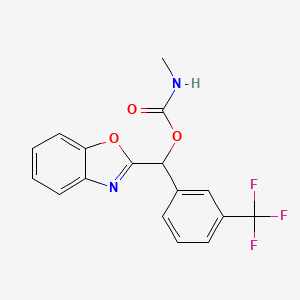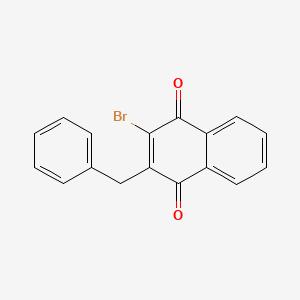![molecular formula C15H14O B14334537 7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene CAS No. 110569-35-2](/img/structure/B14334537.png)
7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. Its structure consists of a bicyclo[4.2.0]octa-1,3,5-triene core with a 4-methoxyphenyl group attached, which contributes to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene can be achieved through several synthetic routes. One common method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes and zipper annulation of the resulting gem-enyne . The reaction conditions typically include the use of a flexible NHC-based pincer ligand, which interconverts between coordination modes to fulfill the mechanistic demands of the transformations.
Analyse Des Réactions Chimiques
7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the fabrication of high-density multilayer interconnect structures in materials science.
Comparaison Avec Des Composés Similaires
7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene can be compared with other similar compounds such as:
Benzocyclobutene: Shares a similar bicyclic structure but lacks the methoxyphenyl group, resulting in different chemical properties and applications.
3-Bromobicyclo[4.2.0]octa-1,3,5-triene:
4,5-Dimethoxy-1-cyanobenzocyclobutene: Features additional methoxy groups and a cyano group, which significantly alter its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications.
Propriétés
| 110569-35-2 | |
Formule moléculaire |
C15H14O |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
7-(4-methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C15H14O/c1-16-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)15/h2-9,15H,10H2,1H3 |
Clé InChI |
HOYNOTSLMVZWRU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


